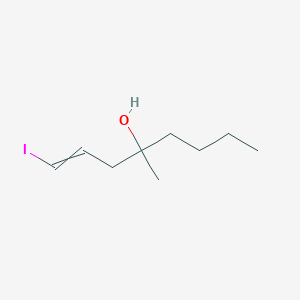

1-Iodo-4-methyloct-1-en-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methyloct-1-en-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO/c1-3-4-6-9(2,11)7-5-8-10/h5,8,11H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVYRHZDDBVQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70706022 | |

| Record name | 1-Iodo-4-methyloct-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62555-04-8 | |

| Record name | 1-Iodo-4-methyloct-1-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70706022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

α Cleavage Alpha Cleavage :

Alpha-cleavage is a characteristic fragmentation pathway for alcohols, involving the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.org This process leads to the formation of a stable, resonance-stabilized oxonium ion. For 1-Iodo-4-methyloct-1-en-4-ol, there are three possible α-cleavage points, leading to the loss of a methyl, butyl, or iodoethenyl radical. The cleavage that results in the expulsion of the largest radical is often favored.

Loss of a Butyl Radical: Cleavage of the C4-C5 bond would result in the loss of a butyl radical (•C₄H₉), leading to a fragment with a predicted m/z of 199.

Loss of a Methyl Radical: Cleavage of the C4-C9 bond would result in the loss of a methyl radical (•CH₃), yielding a fragment with a predicted m/z of 253.

Loss of an Iodoethenyl Radical: Cleavage of the C3-C4 bond would lead to the loss of the iodoethenyl radical (•C₂H₂I), resulting in a fragment with an m/z of 115.

Predicted Fragments from α-Cleavage

| Fragmentation Pathway | Lost Radical | Structure of Fragment Ion | Predicted m/z |

| α-Cleavage | Butyl (•C₄H₉) | [C₅H₈IO]⁺ | 199 |

| α-Cleavage | Methyl (•CH₃) | [C₈H₁₄IO]⁺ | 253 |

| α-Cleavage | Iodoethenyl (•C₂H₂I) | [C₇H₁₅O]⁺ | 115 |

Dehydration Loss of Water :

A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion ([M-18]⁺). chemistrynotmystery.comlibretexts.org For 1-Iodo-4-methyloct-1-en-4-ol, this would lead to a fragment ion at a predicted m/z of 250.

Cleavage of the Carbon Iodine Bond:

The carbon-iodine bond is relatively weak and can undergo cleavage. This can occur either through homolytic cleavage to form an iodine radical (•I) and a corresponding carbocation, or through the loss of an iodine atom from the molecular ion. The loss of an iodine atom would result in a fragment at m/z 141 ([M-I]⁺). A peak corresponding to the iodine cation ([I]⁺) may also be observed at m/z 127.

Other Potential Fragmentations:

Further fragmentation of the primary fragment ions can also occur, leading to a complex mass spectrum. For instance, the [M-H₂O]⁺ ion could undergo further cleavage of the alkyl chain. Additionally, rearrangements common in mass spectrometry could lead to the formation of other stable carbocations.

Summary of Predicted Key Mass Spectral Data

| m/z | Proposed Ion | Fragmentation Pathway |

| 268 | [C₉H₁₇IO]⁺ | Molecular Ion (likely weak or absent) |

| 253 | [M - CH₃]⁺ | α-Cleavage |

| 250 | [M - H₂O]⁺ | Dehydration |

| 199 | [M - C₄H₉]⁺ | α-Cleavage |

| 141 | [M - I]⁺ | C-I Bond Cleavage |

| 127 | [I]⁺ | Iodine Cation |

| 115 | [M - C₂H₂I]⁺ | α-Cleavage |

It is important to note that the relative abundances of these fragment ions would depend on their stability. The interpretation of the actual mass spectrum of 1-Iodo-4-methyloct-1-en-4-ol would require comparison with a reference spectrum or further analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) techniques to confirm the elemental composition and structure of the fragment ions. For a derivative, (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, a molecular ion at approximately m/z 340 has been suggested in the literature, which is consistent with the addition of a trimethylsilyl (B98337) group to the parent alcohol.

Mechanistic Investigations of Reactions Involving 1 Iodo 4 Methyloct 1 En 4 Ol

Elucidation of Reaction Pathways

The reactions of iodoalkenols like 1-iodo-4-methyloct-1-en-4-ol are typically characterized by the electrophilic addition of iodine across the double bond, followed by intramolecular attack by the hydroxyl group. This process, known as iodocyclization, can proceed through different pathways, primarily involving a cyclic iodonium (B1229267) ion intermediate.

The generally accepted mechanism commences with the electrophilic attack of an iodine source (e.g., I₂) on the alkene, leading to the formation of a bridged iodonium ion. This three-membered ring intermediate is highly reactive. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. This attack typically follows a Baldwin's rules-favored pathway, leading to the formation of a cyclic ether. The regioselectivity of the ring opening is influenced by steric and electronic factors.

An alternative, though generally less common, pathway could involve radical intermediates, particularly under photochemical conditions or in the presence of radical initiators.

Role of Intermediates in Stereochemical Outcomes

The stereochemistry of the products formed in reactions of this compound is largely dictated by the nature of the reaction intermediates. In the predominant iodonium ion pathway, the intramolecular nucleophilic attack by the hydroxyl group occurs in an anti-fashion relative to the iodine bridge. This Sₙ2-like ring opening results in a predictable and controlled stereochemical outcome. For instance, the cyclization of a cis-alkene via an iodonium ion intermediate will lead to a specific diastereomer of the resulting cyclic ether.

The stereocenter at the hydroxyl-bearing carbon (C4) in this compound will also influence the stereochemical course of the reaction, potentially leading to diastereomeric products depending on the facial selectivity of the initial iodine attack and the subsequent cyclization. The relative orientation of the substituents on the newly formed ring is a direct consequence of the stereochemistry of the starting material and the anti-addition mechanism.

Deuterium (B1214612) Labeling and Kinetic Isotope Effect Studies

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. chem-station.comnih.govclearsynth.comresearchgate.netyoutube.com In the context of reactions involving this compound, strategically replacing hydrogen atoms with deuterium could provide valuable insights. For example, deuterating the hydroxyl group (forming -OD) could help determine if the O-H bond is broken in the rate-determining step of the reaction, through the observation of a primary kinetic isotope effect.

Similarly, labeling the vinylic positions could help to confirm the proposed iodonium ion mechanism. The absence of a significant kinetic isotope effect at these positions would be consistent with a mechanism where the C-H bonds are not broken in the rate-limiting step. While specific studies on this compound are not available, this methodology is a standard approach in mechanistic organic chemistry.

Radical Intermediates and Trapping Experiments

Although the iodocyclization of unsaturated alcohols is generally considered to proceed via an ionic (iodonium) pathway, the involvement of radical intermediates cannot always be completely ruled out, especially under certain conditions like photochemical initiation. nih.goveu-japan.eunih.govlongchangchemical.comaalchem.com Radical pathways would involve the homolytic cleavage of a bond to generate an iodine radical, which could then add to the double bond.

To investigate the potential presence of radical intermediates, radical trapping experiments can be performed. csbsju.edunih.gov This involves carrying out the reaction in the presence of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). csbsju.edu If the reaction rate is inhibited or if a trapped adduct of the intermediate and TEMPO is observed, it provides strong evidence for the involvement of a radical mechanism. csbsju.edu In the absence of such evidence, the ionic pathway is considered the more plausible mechanism.

Stereochemical Control and Chiral Aspects in 1 Iodo 4 Methyloct 1 En 4 Ol Chemistry

Regio- and Stereoselective Synthesis of Iodo-Alkenols

The synthesis of vinyl iodides, such as 1-Iodo-4-methyloct-1-en-4-ol, from terminal alkynes is a common transformation in organic chemistry. A highly effective method for achieving this with specific stereochemistry involves a two-step process of hydroalumination followed by iodination. drugfuture.com This method is noted for its high degree of regio- and stereoselectivity.

The reaction begins with the treatment of the precursor alkyne, 4-methyloct-1-yn-4-ol, with diisobutylaluminum hydride (DIBAL-H). This step results in a hydroalumination reaction, where the aluminum hydride adds across the triple bond. The addition is regioselective, with the aluminum adding to the terminal carbon, and stereoselective, resulting in a trans-addition. Subsequent reaction of the resulting alkenylalane intermediate with molecular iodine (I₂) leads to the displacement of the aluminum species and the formation of the (E)-vinyl iodide, this compound, with high fidelity. drugfuture.comgoogle.com

This hydroalumination-iodination sequence is a well-established and reliable method for the stereoselective synthesis of trans-iodo-alkenols. drugfuture.com The general applicability of such methods highlights the robustness of controlling geometry in vinyl iodide formation. Modern advancements in halogenation also include catalyst-free 1,2-trans-dihalogenation of alkynes, which provides exclusively regio- and stereoselective products under mild conditions, further underscoring the progress in stereocontrolled synthesis of halogenated alkenes. nih.gov

Table 1: Key Reaction for Regio- and Stereoselective Synthesis

| Step | Reactants | Reagents | Product | Selectivity |

|---|---|---|---|---|

| 1. Hydroalumination | 4-methyloct-1-yn-4-ol | Diisobutylaluminum hydride (DIBAL-H) | (E)-1-(diisobutylalumino)-4-methyloct-1-en-4-ol | High Regio- and Stereoselectivity (trans-addition) |

Chiral Induction and Transfer in Asymmetric Synthesis

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the formation of a specific enantiomer or diastereoisomer. wikipedia.org In the synthesis of enantiomerically enriched this compound, this principle is applied by starting with a chiral molecule and transferring that chirality through a series of reactions.

A documented synthesis of the chiral precursor, 4-methyloct-1-yn-4R-ol, relies on this concept of chiral transfer from a readily available chiral starting material. google.com The synthesis begins with an asymmetric halolactonization reaction, a powerful method for creating chiral centers. By utilizing the chiral amino acid L-proline as a catalyst, an achiral starting material can be converted into a stereospecific intermediate. This established chirality is then carried through subsequent steps. google.com

The resulting stereospecific acetylenic alcohol, 4-methyloct-1-yn-4R-ol, possesses the desired chirality at the C4 position. google.com This chiral information, induced in an early step, is preserved during the conversion to the final iodo-alkenol. The subsequent hydroalumination and iodination steps proceed without affecting the existing stereocenter, effectively transferring the initial chirality to the final product, (4R, 1E)-1-Iodo-4-methyloct-1-en-4-ol. google.com This strategy, where chirality is introduced early and preserved, is a hallmark of efficient asymmetric synthesis. wikipedia.orgnih.gov

Table 2: Asymmetric Synthesis Pathway and Chiral Transfer

| Step | Precursor | Key Reagent/Process | Product | Chiral Aspect |

|---|---|---|---|---|

| 1 | Achiral precursor | Asymmetric halolactonization with L-proline | Chiral lactone intermediate | Chiral Induction : Creation of a new stereocenter |

| 2 | Chiral lactone intermediate | Multi-step conversion | 4-methyloct-1-yn-4R-ol | Chiral Transfer : Preservation of the stereocenter |

Enantioselective Transformations

Enantioselective transformations involving this compound primarily relate to its use as a chiral building block in the synthesis of more complex, biologically active molecules. The enantiomerically pure compound serves as a valuable intermediate for constructing molecules with multiple stereocenters, such as prostaglandins. drugfuture.comgoogle.com

Furthermore, the trimethylsilyl-protected derivative, (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, is known as an intermediate in the synthesis of Misoprostol, another widely used prostaglandin (B15479496) E1 analog. chemicalbook.comscintelpharma.com The vinyl iodide functionality is particularly useful for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, allowing the attachment of the rest of the molecular framework while maintaining the integrity of the chiral center. The synthesis of the chiral form of this compound, as described previously via asymmetric halolactonization, is itself an example of an enantioselective process that furnishes this key building block. google.com

Advanced Synthetic Applications of 1 Iodo 4 Methyloct 1 En 4 Ol As a Key Intermediate

Role in the Synthesis of Complex Natural Products and Analogues

The utility of 1-Iodo-4-methyloct-1-en-4-ol is most prominently demonstrated in its application to the total synthesis of bioactive natural products and their synthetic analogues. The vinyl iodide functionality serves as an effective handle for cross-coupling reactions, enabling the construction of complex carbon skeletons with high stereochemical control.

This compound is a well-established intermediate in the synthesis of prostaglandin (B15479496) E1 (PGE1) analogues, such as Rioprostil and Misoprostol. chemicalbook.comresearchgate.net Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are important therapeutic agents. google.com Rioprostil, for example, is a synthetic prostaglandin E1 analogue known for its gastric antisecretory and cytoprotective properties.

The synthesis of Rioprostil highlights the strategic importance of the this compound fragment, which ultimately forms the lower side chain of the prostaglandin structure. A common synthetic route proceeds as follows:

Formation of the Precursor Alkyne: The synthesis begins with a Grignard reaction between propargylmagnesium bromide and 2-hexanone (B1666271) to produce the tertiary alcohol, 4-methyloct-1-yn-4-ol. drugfuture.comscintelpharma.com

Hydroalumination and Iodination: The terminal alkyne is then converted to a trans-vinylalane using diisobutylaluminum hydride (DIBAL-H). Subsequent treatment with iodine (I2) installs the iodide at the terminal position, yielding (E)-1-Iodo-4-methyloct-1-en-4-ol. drugfuture.com

Protection of the Hydroxyl Group: The tertiary hydroxyl group is typically protected to prevent interference in subsequent steps. This is often achieved by reacting the alcohol with dihydropyran to form a tetrahydropyranyl (THP) ether or with a silylating agent to form a silyl (B83357) ether, such as (E)-((1-iodo-4-methyloct-1-en-4-yl)oxy)trimethylsilane. drugfuture.comjigspharma.com

Cuprate (B13416276) Formation and Conjugate Addition: The protected vinyl iodide is treated with tert-butyllithium (B1211817) to form a vinyllithium (B1195746) species via lithium-halogen exchange. This is then converted into a higher-order organocuprate. drugfuture.com This cuprate reagent is then added to a protected cyclopentenone core (the upper side chain of the prostaglandin) in a classic Michael addition reaction. researchgate.netdrugfuture.com

Deprotection: The final step involves the removal of the protecting groups (e.g., THP or silyl groups) under acidic conditions to yield the final prostaglandin derivative, Rioprostil. drugfuture.com

This convergent strategy, where the upper and lower side chains are synthesized separately and then coupled, is highly efficient for producing complex molecules like prostaglandins. researchgate.net

Table 1: Synthetic Sequence for Rioprostil via this compound

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Purpose |

| 1 | Propargylmagnesium bromide, 2-Hexanone | Ether | 4-Methyloct-1-yn-4-ol | Formation of the carbon backbone. drugfuture.com |

| 2 | 4-Methyloct-1-yn-4-ol | 1. Diisobutylaluminum hydride 2. Iodine (I2) | This compound | Conversion of alkyne to vinyl iodide. drugfuture.com |

| 3 | This compound | Dihydropyran, p-Toluenesulfonic acid | THP-protected vinyl iodide | Protection of the tertiary alcohol. drugfuture.com |

| 4 | THP-protected vinyl iodide | tert-Butyllithium, Copper Pentyne | Organolithiocuprate (VII) | Formation of the nucleophilic cuprate for coupling. drugfuture.com |

| 5 | Organocuprate (VII), Protected cyclopentenone (VIII) | Ether | Protected Rioprostil precursor (IX) | Conjugate addition to form the prostaglandin skeleton. drugfuture.com |

| 6 | Protected Rioprostil precursor (IX) | Acetic acid, Water, THF | Rioprostil | Deprotection to yield the final product. drugfuture.com |

Polyketides are a large and structurally diverse class of natural products known for their wide range of biological activities, including antibiotic, antifungal, and anticancer properties. acs.org Their synthesis often involves the iterative coupling of smaller building blocks. Vinyl iodides are valuable intermediates in these synthetic strategies, serving as precursors for metal-catalyzed cross-coupling reactions to build the complex carbon chains characteristic of polyketides.

While direct literature specifically detailing the use of this compound in a polyketide synthesis is sparse, its structural motifs are highly relevant. For instance, the synthesis of Thailandamide A, an antibacterial polyketide, utilized a similar functionalized vinyl iodide, (3S,4S,E)-1-Iodo-2,4-dimethylhexa-1,5-dien-3-ol, as a key fragment. acs.org The vinyl iodide handle enables its participation in reactions such as Negishi, Stille, or Suzuki couplings, which are cornerstone methods for assembling polyketide backbones from smaller, functionalized fragments. The tertiary alcohol on the fragment can be a key stereocenter or a precursor to other functionalities within the final natural product. This modular approach is central to modern polyketide synthesis. caltech.edu

Utility in Pharmaceutical and Agrochemical Research

The value of this compound and its derivatives extends beyond their role as intermediates for specific natural products into broader pharmaceutical and agrochemical research. jigspharma.com The compound's functional groups allow for its incorporation into a variety of molecular scaffolds, facilitating the generation of new chemical entities for biological screening.

In pharmaceutical research, its primary utility is demonstrated through the synthesis of prostaglandin analogues like Misoprostol, which has applications in gastroenterology and obstetrics. researchgate.netscintelpharma.com The ability to readily synthesize this key fragment allows for the creation of diverse libraries of prostaglandin analogues to explore structure-activity relationships (SAR) and develop new drugs with improved efficacy or side-effect profiles. google.comresearchgate.net

In the agrochemical sector, the development of novel fungicides and pesticides is an ongoing research priority. The structural components of this compound are found in some classes of bioactive molecules. For example, research into novel cinnamamide (B152044) fungicides has explored structures containing chiral hydroxyl side chains. nih.gov The vinyl iodide group of this compound provides a reactive site for coupling to various aromatic or heteroaromatic systems, a common strategy in the rational design of new agrochemicals. This allows for systematic modification to optimize fungicidal or pesticidal activity and overcome resistance issues seen with existing commercial agents. nih.gov

Table 2: Properties and Research Applications

| Property/Application | Description |

| CAS Number | 62555-04-8 chemsrc.com |

| Molecular Formula | C9H17IO nih.gov |

| Key Functional Groups | Vinyl Iodide, Tertiary Alcohol |

| Primary Pharmaceutical Use | Intermediate for Prostaglandin analogues (Misoprostol, Rioprostil). researchgate.netdrugfuture.comscintelpharma.com |

| Agrochemical Relevance | Potential precursor for fungicides and pesticides by coupling to active scaffolds. jigspharma.comnih.gov |

| Key Reaction Type | Organometallic coupling (e.g., via cuprates), Cross-coupling reactions (e.g., Negishi, Suzuki). drugfuture.comacs.org |

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in a vast number of pharmaceuticals, agrochemicals, and natural products. google.com.na The functional groups present in this compound make it a potential precursor for the synthesis of various oxygen-containing heterocycles.

The combination of a vinyl iodide and a hydroxyl group within the same molecule presents opportunities for intramolecular cyclization reactions. For example, under palladium catalysis, an intramolecular Heck reaction could potentially be used to form a cyclic ether. Alternatively, the tertiary alcohol could be used as an internal nucleophile to trap a transient organometallic species formed at the vinyl iodide position, leading to the formation of substituted tetrahydrofurans or tetrahydropyrans. These ring systems are common motifs in many bioactive natural products, including polyether antibiotics and marine-derived toxins. The synthesis of complex molecules often relies on building blocks that can be elaborated into heterocyclic systems. scispace.com The reactivity of the vinyl iodide allows it to be a linchpin in strategies that build complexity, including the formation of heterocyclic rings as part of a larger molecular framework.

Analytical Methodologies for the Characterization and Purity Assessment of 1 Iodo 4 Methyloct 1 En 4 Ol and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 1-Iodo-4-methyloct-1-en-4-ol from reaction mixtures and for the determination of its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which possesses a hydroxyl group, derivatization to a more volatile silyl (B83357) ether, such as (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, is often advantageous to improve peak shape and thermal stability.

GC-MS combines the separation capabilities of GC with the detection power of mass spectrometry, providing both retention time and mass spectral data, which allows for a high degree of confidence in compound identification. For the analysis of its trimethylsilyl (B98337) derivative, a non-polar column is typically employed. The mass spectrometer can be operated in electron ionization (EI) mode, which will provide a fragmentation pattern and the molecular ion, confirming the molecular weight of the derivative at approximately 340 g/mol .

Table 1: Typical GC-MS Parameters for the Analysis of (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane

| Parameter | Value |

| Column | Non-polar (e.g., DB-5) |

| Ionization Mode | Electron Ionization (EI) |

| Expected Molecular Ion [M]⁺ | m/z ~340 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For the analysis of this compound, reversed-phase HPLC would be a suitable method. Due to the lack of a strong chromophore in the molecule, UV detection at lower wavelengths (around 200-210 nm) would be necessary.

To enhance detection sensitivity, derivatization to introduce a UV-active or fluorescent tag can be employed. However, for purity assessment, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used if UV detection is not sufficiently sensitive.

Table 2: General HPLC Parameters for the Analysis of this compound

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV at low wavelength (e.g., 205 nm), RID, or ELSD |

Flash Column Chromatography

Flash column chromatography is an essential technique for the preparative purification of this compound and its derivatives from synthetic reaction mixtures. This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate compounds based on their polarity.

For the purification of these compounds, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 3: Typical Flash Column Chromatography System for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Eluent System | Hexane/Ethyl Acetate gradient |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.

For the trimethylsilyl derivative, (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane, characteristic signals in the ¹H NMR spectrum are expected for the trimethylsilyl (TMS) group as a sharp singlet at approximately 0.1-0.3 ppm. The protons on the iodoalkene would appear as a multiplet in the range of 4.7–5.2 ppm. In the ¹³C NMR spectrum, the TMS carbon would resonate at around 1–3 ppm, and the iodine-bearing carbon would be found in the range of 20–30 ppm. For the parent alcohol, this compound, the proton of the hydroxyl group would give a characteristic signal, the chemical shift of which is dependent on concentration and solvent. The protons adjacent to the hydroxyl group and the vinyl iodide moiety would also show distinct chemical shifts and coupling patterns. There is no fluorine in the target molecule, so ¹⁹F NMR is not applicable.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Protons in (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Trimethylsilyl (TMS) | 0.1–0.3 | Singlet |

| Iodoalkene Protons | 4.7–5.2 | Multiplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. A C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region. The C=C stretching of the alkene would appear around 1600-1680 cm⁻¹, and the C-I stretching vibration would be found in the fingerprint region at lower wavenumbers.

For the silylated derivative, the characteristic broad O-H stretch would be absent, and new strong peaks corresponding to the Si-CH₃ and Si-O-C bonds would appear.

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=C Stretch (Alkene) | 1600-1680 |

| C-O Stretch (Alcohol) | 1000-1200 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and purity assessment of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides valuable information about the compound's molecular weight and chemical structure. While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the well-established principles of mass spectrometry for molecules containing similar functional groups, namely a tertiary alcohol, a vinyl iodide, and an alkyl chain.

Typically, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound. In EI, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.

Molecular Ion Peak:

The molecular formula of this compound is C₉H₁₇IO, which corresponds to a molecular weight of approximately 268.13 g/mol . The molecular ion peak ([M]⁺) would therefore be expected at an m/z of 268. However, for tertiary alcohols, the molecular ion peak is often of very low intensity or entirely absent due to the instability of the parent ion and its propensity to undergo rapid fragmentation. nih.govchemistrynotmystery.comslideshare.net

Major Fragmentation Pathways:

The fragmentation of this compound is expected to be dominated by pathways characteristic of tertiary alcohols and organoiodides. The principal predicted fragmentation routes include α-cleavage, dehydration, and cleavage of the carbon-iodine bond.

Emerging Research Directions and Future Challenges in 1 Iodo 4 Methyloct 1 En 4 Ol Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of vinyl iodides is a cornerstone of organic chemistry, with numerous methods available. For a molecule like 1-Iodo-4-methyloct-1-en-4-ol, a primary challenge lies in achieving regio- and stereoselective synthesis in a sustainable manner. Current research in the broader field of vinyl iodide synthesis focuses on moving away from stoichiometric and often harsh traditional methods towards more environmentally benign catalytic processes.

A plausible and efficient synthetic approach to this compound could involve the hydroiodination of a suitable terminal alkyne. This transformation is often accomplished using hydroiodic acid, but concerns over its corrosiveness and lack of selectivity have spurred the development of alternative iodine sources and catalytic systems. Modern approaches that could be adapted for the synthesis of this compound include:

Catalytic Hydroiodination: The use of transition metal catalysts, such as those based on gold or palladium, in combination with a mild iodine source like N-iodosuccinimide (NIS), could offer a more controlled and selective route.

Iodine-Promoted Cyclizations: If a suitable precursor with an appropriately positioned leaving group is designed, an iodine-promoted cyclization could be a potential, albeit more complex, route.

Zirconocene-Mediated Hydrozirconation-Iodination: This two-step, one-pot procedure involves the hydrozirconation of a terminal alkyne followed by quenching with iodine, which is known for its high regio- and stereoselectivity.

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Route | Iodine Source | Key Advantages | Potential Challenges |

| Traditional Hydroiodination | Hydroiodic Acid (HI) | Readily available reagents | Harsh reaction conditions, potential for side reactions, lack of stereocontrol |

| Catalytic Hydroiodination | N-Iodosuccinimide (NIS) | Milder conditions, potential for improved selectivity | Catalyst cost and sensitivity, optimization of reaction conditions required |

| Hydrozirconation-Iodination | Iodine (I2) | High regio- and stereoselectivity | Use of stoichiometric organometallic reagents, sensitivity to air and moisture |

The development of a truly sustainable synthesis would necessitate the use of non-toxic solvents, minimization of waste, and ideally, the use of a recyclable catalyst.

Exploration of Novel Reactivity Patterns and Transformations

The bifunctional nature of this compound, possessing both a vinyl iodide and a tertiary allylic alcohol, makes it a prime candidate for a variety of chemical transformations. The vinyl iodide moiety is a classic precursor for cross-coupling reactions, while the allylic alcohol can undergo a range of substitutions, eliminations, and rearrangements.

Key areas for reactivity exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl iodide can readily participate in Suzuki, Stille, Heck, and Sonogashira couplings. A significant research question would be the compatibility of these reactions with the unprotected tertiary alcohol. It is possible that the alcohol could interfere with certain catalytic cycles, necessitating the use of protecting groups or carefully selected reaction conditions.

Intramolecular Reactions: Depending on the reaction conditions, intramolecular cyclization could be induced. For example, treatment with a base could potentially lead to the formation of an oxetane (B1205548) or other cyclic ethers through an intramolecular Williamson ether synthesis, although this would be a challenging ring closure.

Allylic Substitution Reactions: The tertiary alcohol could be a leaving group in allylic substitution reactions, particularly after protonation or conversion to a better leaving group (e.g., a tosylate or halide). This would open up pathways to introduce a variety of nucleophiles at the C4 position.

Oxidative and Reductive Transformations: The double bond and the alcohol moiety are susceptible to a range of oxidative and reductive transformations, allowing for further functionalization of the molecule.

Catalytic Asymmetric Synthesis Utilizing this compound

The presence of a prochiral center at the double bond and a stereocenter at C4 (if the synthesis is enantioselective) makes this compound an interesting substrate for catalytic asymmetric synthesis. Research in this area would likely focus on two main strategies:

Kinetic Resolution: A racemic mixture of this compound could be subjected to a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. This could be achieved through asymmetric acylation of the alcohol or an asymmetric cross-coupling reaction.

Desymmetrization: If a prochiral precursor to this compound is synthesized, a chiral catalyst could be used to selectively form one enantiomer of the final product.

The development of such processes would be a significant challenge, requiring the design of a chiral catalyst that can effectively differentiate between the enantiotopic faces of the molecule or the enantiomers in a racemic mixture.

| Asymmetric Strategy | Potential Reaction | Chiral Catalyst Type | Expected Outcome |

| Kinetic Resolution | Asymmetric Acylation | Chiral lipase (B570770) or N-heterocyclic carbene | Enantioenriched alcohol and ester |

| Kinetic Resolution | Asymmetric Cross-Coupling | Chiral phosphine-palladium complex | Enantioenriched starting material and coupled product |

| Desymmetrization | Asymmetric Hydroiodination | Chiral transition metal complex | Enantioenriched this compound |

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is increasingly benefiting from the adoption of flow chemistry and high-throughput experimentation (HTE). These technologies allow for rapid reaction optimization, improved safety, and easier scalability. The synthesis and reactions of this compound could be significantly advanced through their implementation.

Flow Synthesis: A continuous flow process for the synthesis of this compound could be developed. This would be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For example, a packed-bed reactor containing a solid-supported catalyst could be used for the hydroiodination reaction, allowing for continuous production and easy separation of the product.

High-Throughput Experimentation: HTE could be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters for the various transformations of this compound, such as Suzuki or Sonogashira couplings. This would accelerate the discovery of optimal reaction conditions.

The integration of these technologies would represent a significant step towards the efficient and scalable production and utilization of this versatile chemical building block.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic and in-situ monitoring techniques could provide invaluable insights into the formation and subsequent reactions of this compound.

In-Situ NMR and IR Spectroscopy: These techniques could be used to monitor the progress of a reaction in real-time, allowing for the identification of intermediates, the determination of reaction kinetics, and the elucidation of reaction mechanisms. For instance, monitoring the disappearance of the alkyne signal and the appearance of the vinyl iodide signals in an NMR spectrum would provide direct evidence for the course of the synthesis.

Mass Spectrometry: Real-time mass spectrometry techniques, such as ReactIR or Probesep, could be used to track the concentrations of reactants, products, and intermediates throughout a reaction.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states of potential reaction pathways, providing theoretical support for experimentally observed reactivity and selectivity.

By combining these advanced analytical techniques, a comprehensive picture of the chemical behavior of this compound could be developed, paving the way for its rational application in complex organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.